molecular formula C16H19N3O4 B2761171 1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1428352-92-4

1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No. B2761171
CAS RN: 1428352-92-4
M. Wt: 317.345
InChI Key: PDNJORKFEZFWST-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound likely involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the use of heterocyclic scaffolds . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Scientific Research Applications

Antiproliferative Activity

The pyrrolidine-2,5-dione moiety has been investigated for its antiproliferative properties. Researchers have synthesized derivatives of this compound and evaluated their effects on cell lines from various tumors, including lung, colon, brain, ovary, kidney, prostate, and breast . These studies aim to identify potential candidates for cancer therapy.

Anti-Tubercular Agents

In another line of research, novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The pyrrolidine-2,5-dione scaffold played a crucial role in these investigations.

RORγt Modulation

The pyrrolidine ring has also been explored as a scaffold for modulating RORγt (retinoic acid-related orphan receptor gamma t), a transcription factor involved in immune regulation. Researchers have designed molecules containing the pyrrolidine-2,5-dione core to target RORγt and potentially treat autoimmune diseases .

Functionalization Strategies

Scientists have employed two main synthetic strategies:

Stereochemistry and Binding Mode

The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .

Physicochemical Parameters

Comparing pyrrolidine with parent aromatic pyrrole and cyclopentane, researchers have explored steric factors affecting biological activity. The non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) contributes to its three-dimensional coverage .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[2-oxo-2-(4-pyridin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-14-4-5-15(21)19(14)11-16(22)18-9-6-12(7-10-18)23-13-3-1-2-8-17-13/h1-3,8,12H,4-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNJORKFEZFWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

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